Styryl sulfone
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Overview
Description
Styryl sulfone is an organic compound characterized by the presence of a styryl group (a vinyl group attached to a phenyl ring) and a sulfone group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms).
Preparation Methods
Synthetic Routes and Reaction Conditions
Styryl sulfone can be synthesized through various methods. One common approach involves the reaction of a styrene derivative with a sulfonyl chloride in the presence of a base. For example, the reaction of styrene with p-toluenesulfonyl chloride in the presence of a base such as triethylamine can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where a styryl boronic acid reacts with a sulfonyl halide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. The use of palladium catalysts in cross-coupling reactions is particularly favored due to its high yield and selectivity . Additionally, continuous flow reactors are employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Styryl sulfone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Amines, thiols, and other nucleophiles are used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfones depending on the nucleophile used.
Scientific Research Applications
Styryl sulfone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of styryl sulfone compounds varies depending on their specific application. For example, rigosertib, a benzyl this compound, acts as a RAS-mimetic by binding to the RAS-binding domains of RAF and PI3K family proteins, disrupting their interaction with RAS and inhibiting the RAS-RAF-MEK pathway . This mechanism is crucial for its anticancer activity, as it impairs the signaling pathways involved in tumor growth and proliferation .
Comparison with Similar Compounds
Styryl sulfone can be compared with other similar compounds, such as:
Sulfonyl Chlorides: These compounds are used as intermediates in the synthesis of sulfones and other sulfur-containing compounds.
Sulfoxides: These are oxidation products of sulfones and have applications in organic synthesis and medicinal chemistry.
This compound is unique due to its combination of a styryl group and a sulfone group, which imparts distinct reactivity and potential for diverse applications .
Properties
CAS No. |
4973-50-6 |
---|---|
Molecular Formula |
C16H14O2S |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
[(Z)-2-[(E)-2-phenylethenyl]sulfonylethenyl]benzene |
InChI |
InChI=1S/C16H14O2S/c17-19(18,13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11-,14-12+ |
InChI Key |
XJNHONCWGODPIZ-HEEUSZRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)/C=C\C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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